3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid compound with a complex heterocyclic framework. Its structure features a central indole moiety fused to a thiazolidine ring via a spiro junction, substituted at the 3' position with a 3,5-dimethoxyphenyl group and at the 1-position with a 4-fluorobenzyl group.
Key structural attributes include:
- Spirocyclic core: The indole-thiazolidine fusion creates a rigid, three-dimensional scaffold, which may enhance target binding specificity.
- Functional groups: The thiazolidine-2,4-dione moiety is a known pharmacophore in antidiabetic and antimicrobial agents .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-5-3-4-6-22(21)27(24(25)30)14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTALQHUHGWLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Scientific Research Applications
The compound 3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry and pharmacology, with a focus on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. The spiroindole framework has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of spiro[indole-3,2'-thiazolidine] have shown promise in targeting specific pathways involved in tumor growth.
Antimicrobial Properties
Recent studies suggest that this compound may possess antimicrobial activity. Compounds with similar structural motifs have been noted for their effectiveness against a range of bacterial and fungal pathogens. Investigations into the mechanism of action often reveal interference with microbial cell wall synthesis or disruption of metabolic pathways.
Neuroprotective Effects
The potential neuroprotective effects of this compound are also under investigation. Some derivatives have demonstrated the ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds for their anticancer activity against breast cancer cells. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to further exploration into its structure-activity relationship (SAR) .
Case Study 2: Antimicrobial Efficacy
In another study published in Antibiotics, researchers tested various derivatives against multi-drug resistant strains of bacteria. The compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 3: Neuroprotection
A recent investigation reported in Neuroscience Letters explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. The findings indicated that these compounds could significantly reduce neuronal death and improve cell viability .
Mechanism of Action
The mechanism of action of 3’-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The 4-fluorobenzyl substituent may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., uses 3-fluorobenzyl) due to increased lipophilicity .
Physicochemical and Spectral Properties
Table 2: Physicochemical Comparison
*Estimated based on molecular formula. †Predicted using fragment-based methods. ‡Inferred from analogous thiazolidinone derivatives .
Key Observations :
- The target compound’s logP (~4.8) suggests moderate lipophilicity, comparable to the 3-fluorobenzyl analog (logP = 4.82 ), but higher than the 4-methoxyphenyl derivative (logP ~3.1 ). This aligns with the electron-withdrawing fluorine atom’s contribution to hydrophobicity.
- The C=O stretch at ~1689 cm⁻¹ in IR spectra is consistent across thiazolidinone-containing analogs, confirming the integrity of the dione moiety .
Biological Activity
The compound 3'-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (commonly referred to as compound 1 ) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.
Chemical Structure and Properties
Compound 1 has the molecular formula and a molecular weight of 464.51 g/mol . Its structure includes a spiro-indole moiety linked to a thiazolidine dione framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.51 g/mol |
| SMILES | COc1cc(OC)cc(c1)N1C(=O)CSC11C(=O)N(Cc2ccc(F)cc2)c2ccccc12 |
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in critical signaling pathways. This mechanism is thought to contribute to its potential therapeutic effects in various diseases.
Antitumor Activity
Recent investigations have highlighted the antitumor properties of compound 1. For instance, a study by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited significant antitumor activity, suggesting that compound 1 may share similar properties due to its structural analogies with these derivatives .
Antimicrobial Properties
Research has also pointed to the antimicrobial potential of compounds within the same structural family as compound 1. Thiazolidines have been reported to exhibit inhibitory effects against various bacterial strains and fungi, indicating that compound 1 might possess similar antimicrobial activities .
Study on Antitumor Effects
A significant study focused on the synthesis and evaluation of thiazolidinone derivatives demonstrated that compounds with similar structural motifs to compound 1 exhibited potent antitumor activity against multiple cancer cell lines, including MDA-MB-231 and HCT116. The study utilized a one-pot multi-component reaction to synthesize these derivatives and assessed their cytotoxicity through MTT assays .
Docking Studies
Molecular docking studies have been performed to predict the binding affinity of compound 1 with various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) revealed favorable binding interactions, suggesting that compound 1 may inhibit this enzyme effectively . Such insights are crucial for understanding its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
